2-iodoterephthalic Acid 2-iodoterephthalic Acid
Brand Name: Vulcanchem
CAS No.: 1829-22-7
VCID: VC21200749
InChI: InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC(=C(C=C1C(=O)O)I)C(=O)O
Molecular Formula: C8H5IO4
Molecular Weight: 292.03 g/mol

2-iodoterephthalic Acid

CAS No.: 1829-22-7

Cat. No.: VC21200749

Molecular Formula: C8H5IO4

Molecular Weight: 292.03 g/mol

* For research use only. Not for human or veterinary use.

2-iodoterephthalic Acid - 1829-22-7

Specification

CAS No. 1829-22-7
Molecular Formula C8H5IO4
Molecular Weight 292.03 g/mol
IUPAC Name 2-iodoterephthalic acid
Standard InChI InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key LUZKKRPROWYBLR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)I)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(=O)O)I)C(=O)O

Introduction

Chemical Identity and Classification

2-iodoterephthalic acid belongs to the class of functionalized benzenedicarboxylic acids. The presence of the iodine atom significantly alters the electronic and steric properties of the molecule compared to its parent compound, terephthalic acid. This modification influences its reactivity, coordination behavior, and applications across multiple scientific disciplines.

Chemical Structure and Properties

Molecular Structure

2-iodoterephthalic acid possesses a well-defined chemical structure with the benzene ring as its core scaffold. The two carboxylic acid groups are positioned at the 1,4-positions (para to each other), while the iodine atom occupies the 2-position (ortho to one of the carboxylic acid groups). This specific arrangement confers unique chemical and physical characteristics to the molecule.

Chemical Identity and Properties

The following table summarizes the key chemical identity parameters and physical properties of 2-iodoterephthalic acid based on reliable database information:

PropertyValueSource
Molecular FormulaC8H5IO4J-GLOBAL
Molecular Weight292.028 g/molJ-GLOBAL
InChIInChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)J-GLOBAL
InChI KeyLUZKKRPROWYBLR-UHFFFAOYSA-NJ-GLOBAL
SMILESOC(=O)c1ccc(C(=O)O)c(I)c1J-GLOBAL
Substance TypeDecided structure (clear structure)J-GLOBAL

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecular structure, enabling precise identification across chemical databases and scientific literature.

Physical and Chemical Properties

Based on its structure, 2-iodoterephthalic acid exhibits several characteristic properties:

  • Physical State: Typically exists as a crystalline solid at room temperature, consistent with most aromatic carboxylic acids

  • Solubility: Likely demonstrates limited solubility in water but greater solubility in polar organic solvents and basic aqueous solutions where carboxylate formation occurs

  • Acidity: Contains two carboxylic acid groups, functioning as a diprotic acid capable of sequential deprotonation

  • Reactivity: The iodine substituent can participate in various organic transformations, including coupling reactions and nucleophilic substitutions

Nomenclature and Identification

Systematic Nomenclature

2-iodoterephthalic acid is recognized by several systematic names according to different chemical nomenclature conventions. The following table presents the various names by which this compound is known:

LanguageNameSource
English2-Iodoterephthalic acidJ-GLOBAL
English2-Iodo-1,4-benzenedicarboxylic acidJ-GLOBAL
English2-Iodobenzene-1,4-dicarboxylic acidJ-GLOBAL
Japanese2-ヨードテレフタル酸J-GLOBAL
Japanese2-ヨード-1,4-ベンゼンジカルボン酸J-GLOBAL
Japanese2-ヨードベンゼン-1,4-ジカルボン酸J-GLOBAL

The multiple naming conventions reflect the compound's recognition across different chemical classification systems and languages, indicating its established position in chemical nomenclature.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

One of the most significant applications of 2-iodoterephthalic acid is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming highly porous structures with large surface areas. These materials have gained substantial attention for applications in gas storage, separation, catalysis, and sensing.

Role as a Functional Linker

2-iodoterephthalic acid serves as a functional linker in MOF synthesis, where the carboxylic acid groups coordinate with metal ions or clusters to form the framework structure. The presence of the iodine atom introduces additional functionality to the MOF, potentially enabling:

  • Post-synthetic modification through the reactive iodine site

  • Alteration of the electronic properties of the framework

  • Enhanced catalytic activity

  • Modified adsorption properties

  • Potential for further functionalization

Specific MOF Applications

The documented uses of 2-iodoterephthalic acid in specific MOF structures include:

MOF TypeRole of 2-iodoterephthalic AcidReference
UiO-66 25%-IUsed as iodine linkerRSC Publication
MIL-53 25%-IUsed as iodine linkerRSC Publication

UiO-66 is a zirconium-based MOF known for its exceptional chemical and thermal stability, while MIL-53 typically contains trivalent metal centers such as aluminum or chromium and exhibits interesting "breathing" behavior (structural flexibility). The incorporation of 2-iodoterephthalic acid as a linker in these frameworks likely imparts specific functional properties that differentiate them from their non-iodinated counterparts.

Hypervalent Iodine Chemistry

The RSC publication mentions progress in organocatalysis with hypervalent iodine catalysts, suggesting that iodine-containing aromatic compounds like 2-iodoterephthalic acid might have applications in this emerging field . Hypervalent iodine reagents have been extensively used in the total synthesis of natural products and their intermediates, indicating potential synthetic utility for functionalized iodobenzene derivatives.

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